molecular formula C6H14BrN B11945876 2,5-Dimethylpyrrolidine hydrobromide CAS No. 65944-50-5

2,5-Dimethylpyrrolidine hydrobromide

Cat. No.: B11945876
CAS No.: 65944-50-5
M. Wt: 180.09 g/mol
InChI Key: KPEKIRUMYZFFGC-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrrolidine hydrobromide is a chemical compound with the molecular formula C6H14BrN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethylpyrrolidine hydrobromide typically involves the reaction of 2,5-dimethylpyrrolidine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process can be summarized as follows: [ \text{C}6\text{H}{13}\text{N} + \text{HBr} \rightarrow \text{C}6\text{H}{14}\text{BrN} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents. The reaction is typically conducted in a reactor with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylpyrrolidine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to yield the parent amine.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

2,5-Dimethylpyrrolidine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of biological pathways and enzyme interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dimethylpyrrolidine hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2,6-Dimethylpiperidine hydrobromide
  • 3,3-Dimethylpyrrolidine hydrochloride
  • 2,2,5-Trimethylpyrrolidine

Comparison: 2,5-Dimethylpyrrolidine hydrobromide is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for particular applications where other similar compounds may not be as effective .

Properties

CAS No.

65944-50-5

Molecular Formula

C6H14BrN

Molecular Weight

180.09 g/mol

IUPAC Name

2,5-dimethylpyrrolidine;hydrobromide

InChI

InChI=1S/C6H13N.BrH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H

InChI Key

KPEKIRUMYZFFGC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1)C.Br

Origin of Product

United States

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